4-Amino-3-isopropylbenzonitrile
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Overview
Description
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to 4-amino-3-isopropylbenzonitrile:
Aromatic Nucleophilic Substitution (SNAr): Starting from 3-isopropylbenzonitrile, the amino group can be introduced via nucleophilic substitution with ammonia or an amine.
Cyanation Reactions: The cyano group can be added using reagents like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Hydrogenation of 4-Cyano-3-isopropylbenzonitrile: Reduction of the nitrile group yields the desired compound.
b. Industrial Production
Industrial-scale production typically involves the use of efficient and cost-effective methods, such as the SNAr reaction or direct cyanation of 3-isopropylbenzonitrile.
Chemical Reactions Analysis
4-Amino-3-isopropylbenzonitrile participates in various reactions:
Reduction: Hydrogenation or metal-catalyzed reduction converts the nitrile group to an amine.
Substitution: SNAr reactions allow substitution at the aromatic ring.
Functional Group Transformations: The cyano group can undergo further transformations, such as hydrolysis to form carboxylic acids.
Major products include substituted derivatives of the parent compound, which find applications in pharmaceuticals and materials.
Scientific Research Applications
a. Medicinal Chemistry
Antibacterial Agents: Researchers explore derivatives of 4-amino-3-isopropylbenzonitrile for their antibacterial properties.
Anticancer Compounds: Modifications of this scaffold may lead to potential anticancer drugs.
b. Organic Synthesis
Building Block: The compound serves as a versatile building block for constructing more complex molecules.
Heterocyclic Synthesis: It participates in heterocyclic ring formation reactions.
Mechanism of Action
The exact mechanism of action for 4-amino-3-isopropylbenzonitrile depends on its specific application. For antibacterial activity, it may interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
4-Amino-3-isopropylbenzonitrile shares similarities with other nitrile-containing compounds, but its unique isopropyl substitution sets it apart.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-amino-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7H,12H2,1-2H3 |
InChI Key |
HRHVMROOMAZPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
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